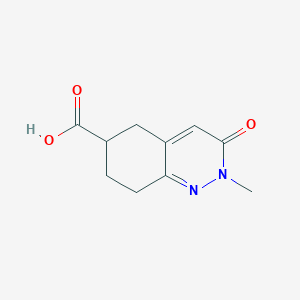

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

CAS No.: 1707571-85-4

Cat. No.: VC4915455

Molecular Formula: C10H12N2O3

Molecular Weight: 208.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707571-85-4 |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.217 |

| IUPAC Name | 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15) |

| Standard InChI Key | CBBNULXGNDTUGN-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C2CC(CCC2=N1)C(=O)O |

Introduction

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound belonging to the class of hexahydrocinnolines. These compounds are characterized by their bicyclic structures, which often exhibit significant biological activities. The specific compound features a methyl group and a carboxylic acid functional group, contributing to its potential reactivity and interactions with biological systems.

Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

| CAS Number | 1707571-85-4 |

| Purity | Typically 95% |

Synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methods are not widely documented in the available literature, the general approach for synthesizing hexahydrocinnolines often includes:

-

Formation of the Hexahydrocinnoline Core: This can be achieved through condensation reactions followed by cyclization under acidic conditions.

-

Functional Group Modifications: Introduction of the methyl group and the carboxylic acid group can be done through methylation and oxidation reactions, respectively.

Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance efficiency and yield.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid | Methyl and carboxylic acid groups | Potential for immune response modulation |

| Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate | Ethyl ester instead of carboxylic acid | Different solubility and bioavailability profiles |

| 2-Methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | N-phenyl carboxamide group | Exhibits apoptosis induction and anti-inflammatory effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume